Bay u9773

Description

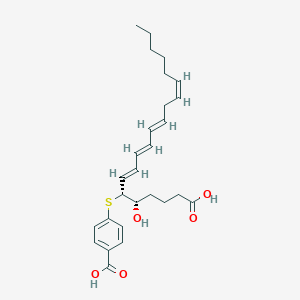

The exact mass of the compound 4-[(4S,5R,6E,8E,10E,13Z)-1-Carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanylbenzoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Inflammation Mediators - Autacoids - Eicosanoids - Arachidonic Acids - Leukotrienes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(4S,5R,6E,8E,10E,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25(24(28)15-14-17-26(29)30)33-23-20-18-22(19-21-23)27(31)32/h6-7,9-13,16,18-21,24-25,28H,2-5,8,14-15,17H2,1H3,(H,29,30)(H,31,32)/b7-6-,10-9+,12-11+,16-13+/t24-,25+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKJINWOACFYDQN-FFVQPXRTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SC1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)SC1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Bay u9773" mechanism of action

An In-depth Technical Guide to the Mechanism of Action of Bay u9773

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, chemically known as 6(R)-(4'-carboxyphenylthio)-5(S)-hydroxy-7(E),9(E),11(Z),14(Z)-eicosatetraenoic acid, is a potent and selective cysteinyl-leukotriene (CysLT) receptor antagonist.[1] It exhibits a dual activity, targeting both the 'typical' CysLT1 and 'atypical' CysLT2 receptor subtypes, making it a valuable tool for the pharmacological characterization of these receptors and a potential therapeutic agent in inflammatory conditions such as asthma.[1][2] This document provides a comprehensive overview of the mechanism of action of this compound, including its binding affinity, functional antagonism, and the signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to support further research and development.

Core Mechanism of Action: Dual Antagonism of CysLT1 and CysLT2 Receptors

The primary mechanism of action of this compound is the competitive antagonism of cysteinyl-leukotriene receptors. Cysteinyl-leukotrienes (LTC4, LTD4, and LTE4) are potent inflammatory mediators derived from arachidonic acid, implicated in the pathophysiology of asthma and other inflammatory diseases.[3] They exert their effects through at least two G protein-coupled receptor subtypes: CysLT1 and CysLT2.[4]

This compound distinguishes itself by acting as a non-selective antagonist at both CysLT1 and CysLT2 receptors.[1][2] This dual antagonism is significant as CysLT1 receptor antagonists are established asthma therapies, while the role of CysLT2 receptors in inflammation is an active area of research.[4]

In some experimental systems, particularly at higher concentrations in guinea pig lung parenchyma, this compound has been observed to exhibit partial agonist activity at the CysLT1 receptor and may also interact with the thromboxane (B8750289) A2 receptor (TP receptor).[5]

Quantitative Pharmacological Data

The pharmacological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data from published studies.

Table 1: Receptor Binding Affinity of this compound

| Parameter | Receptor/Tissue | Value | Reference |

| pKi | CysLT1 (guinea-pig lung homogenate) | 7.0 ± 0.1 | [1] |

| IC50 | CysLT1 | ~0.44 µM | [6] |

| IC50 | CysLT2 | ~0.30 µM | [6] |

Table 2: Functional Antagonist Potency of this compound

| Parameter | Tissue/Preparation | Agonist | Value Range | Reference |

| pA2 / pKB | 'Typical' CysLT Receptors (various smooth muscle) | LTC4/LTD4 | 6.8 - 7.4 | [1] |

| pA2 | 'Atypical' CysLT Receptors (various smooth muscle) | LTC4/LTD4 | 6.8 - 7.7 | [1] |

| pA2 | Guinea-pig ileum longitudinal muscle | LTC4 | 6.1 | [7] |

Signaling Pathways Modulated by this compound

As an antagonist of CysLT1 and CysLT2 receptors, this compound blocks the downstream signaling cascades initiated by the binding of cysteinyl-leukotrienes. Both receptors are G protein-coupled receptors (GPCRs).

-

CysLT1 Receptor Signaling: The CysLT1 receptor is known to couple primarily through the Gq family of G proteins.[8] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to smooth muscle contraction, a key feature of asthma.[9][10]

-

CysLT2 Receptor Signaling: The CysLT2 receptor also couples to Gq, initiating a similar signaling cascade to the CysLT1 receptor.[3] There is also evidence suggesting that in certain contexts, CysLT2 receptors can signal through other G proteins, leading to diverse cellular responses, including inflammation and immunopathology.

By blocking these initial receptor activation steps, this compound effectively inhibits the downstream consequences of CysLT signaling.

Visualizations of Signaling Pathways

References

- 1. researchgate.net [researchgate.net]

- 2. Type 2 cysteinyl leukotriene receptors drive IL-33-dependent type 2 immunopathology and aspirin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cysteinyl leukotriene receptor 2 - Wikipedia [en.wikipedia.org]

- 4. jboycelab.com [jboycelab.com]

- 5. benchchem.com [benchchem.com]

- 6. pnas.org [pnas.org]

- 7. CysLT1 receptor-induced human airway smooth muscle cells proliferation requires ROS generation, EGF receptor transactivation and ERK1/2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cysteinyl leukotriene receptor 1 - Wikipedia [en.wikipedia.org]

- 9. apexbt.com [apexbt.com]

- 10. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bay u9773: A Dual Cysteinyl Leukotriene Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bay u9773 is a potent and selective antagonist of cysteinyl leukotriene (CysLT) receptors, exhibiting comparable affinity for both the CysLT1 and CysLT2 receptor subtypes.[1][2] This property makes it a valuable pharmacological tool for investigating the distinct and overlapping roles of these two receptors in various physiological and pathophysiological processes. This technical guide provides a comprehensive overview of the structural, pharmacological, and functional properties of this compound, including detailed experimental protocols and an analysis of its mechanism of action.

Chemical and Physical Properties

This compound, systematically named 4-[[(1R,2E,4E,6Z,9Z)-1-[(1S)-4-carboxy-1-hydroxybutyl]-2,4,6,9-pentadecatetraenyl]thio]-benzoic acid, is a dicarboxylic acid and a structural analogue of leukotriene E4.[1][3] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₂₇H₃₆O₅S |

| Molecular Weight | 472.6 g/mol |

| CAS Number | 154978-38-8 |

| Appearance | A solution in ethanol |

| Solubility | DMF: 25 mg/ml, DMSO: 25 mg/ml, Ethanol: 25 mg/ml, PBS (pH 7.2): 0.15 mg/ml |

| λmax | 279 nm |

Pharmacological Properties

This compound acts as a competitive antagonist at both CysLT1 and CysLT2 receptors, inhibiting the binding and downstream signaling of the endogenous cysteinyl leukotrienes: LTC4, LTD4, and LTE4.[4][5] Its dual antagonism provides a broader blockade of CysLT-mediated effects compared to selective CysLT1 antagonists.

Receptor Binding Affinity

Radioligand binding assays have been employed to determine the affinity of this compound for CysLT receptors. In guinea-pig lung homogenates, this compound competitively displaces the binding of [³H]leukotriene D4 with a pKi of 7.0 ± 0.1.[1]

In Vitro Antagonist Activity

The antagonist potency of this compound has been characterized in various smooth muscle preparations. The following table summarizes the reported pA2 and pKB values, which are measures of antagonist potency, from different studies.

| Tissue Preparation | Agonist | Receptor Subtype(s) | pA2 / pKB Value |

| Guinea-pig lung strip | LTC4, LTD4 | 'Typical' (CysLT1-like) | Inactive at 10⁻⁶M[1] |

| Various smooth muscle preps | LTC4, LTD4 | 'Typical' (CysLT1-like) | 6.8 - 7.4[1] |

| Various smooth muscle preps | LTC4, LTD4 | 'Atypical' (CysLT2-like) | 6.8 - 7.7[1] |

| Guinea-pig ileum | LTC4 | CysLT2 | 6.1[4] |

Mechanism of Action: Inhibition of Cysteinyl Leukotriene Signaling

Cysteinyl leukotrienes are potent inflammatory mediators that exert their effects by binding to CysLT1 and CysLT2 receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors triggers a cascade of intracellular signaling events, leading to physiological responses such as smooth muscle contraction, increased vascular permeability, and cellular infiltration. This compound competitively binds to these receptors, thereby preventing the binding of endogenous CysLTs and inhibiting the downstream signaling pathways.

Experimental Protocols

Radioligand Binding Assay (Competitive Displacement)

This protocol describes a method to determine the binding affinity of this compound for CysLT receptors using competitive displacement of a radiolabeled ligand.

Materials:

-

Guinea-pig lung tissue

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

[³H]Leukotriene D4 (radioligand)

-

This compound (unlabeled competitor)

-

Incubation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4)

-

Wash buffer (ice-cold)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize fresh or frozen guinea-pig lung tissue in ice-cold homogenization buffer. Centrifuge the homogenate at a low speed to remove debris, then centrifuge the supernatant at a high speed to pellet the membranes. Wash the membrane pellet and resuspend in incubation buffer. Determine the protein concentration of the membrane preparation.

-

Binding Assay: In a 96-well plate, add the following in order:

-

Incubation buffer

-

A fixed concentration of [³H]LTD4 (typically at or below its Kd)

-

Increasing concentrations of this compound (for competition curve) or buffer (for total binding) or a saturating concentration of a non-radiolabeled CysLT agonist (for non-specific binding).

-

Membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation.

Isolated Smooth Muscle Contraction Assay

This protocol outlines a method for evaluating the antagonist activity of this compound on agonist-induced contractions of isolated smooth muscle tissues.

Materials:

-

Guinea-pig trachea or ileum

-

Krebs-Henseleit solution (or similar physiological salt solution)

-

Cysteinyl leukotriene agonist (e.g., LTC4 or LTD4)

-

This compound

-

Organ bath system with force transducer and data acquisition software

Procedure:

-

Tissue Preparation: Dissect the desired smooth muscle tissue (e.g., tracheal rings or longitudinal ileal muscle strips) from a guinea pig and mount it in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

-

Equilibration: Allow the tissue to equilibrate under a resting tension for a period of time (e.g., 60-90 minutes), with periodic washing.

-

Agonist Concentration-Response Curve (Control): Add cumulative concentrations of the CysLT agonist to the organ bath and record the contractile response until a maximal response is achieved.

-

Washing: Wash the tissue extensively to return to baseline tension.

-

Antagonist Incubation: Add a fixed concentration of this compound to the organ bath and incubate for a predetermined time (e.g., 30-60 minutes).

-

Agonist Concentration-Response Curve (in presence of Antagonist): In the continued presence of this compound, repeat the cumulative addition of the CysLT agonist and record the contractile responses.

-

Data Analysis: Plot the contractile response as a percentage of the maximal control response against the logarithm of the agonist concentration for both the control and this compound-treated conditions. A rightward shift in the concentration-response curve in the presence of this compound indicates antagonism. Calculate the pA2 value from Schild plot analysis to quantify the antagonist potency.

Conclusion

This compound is a well-characterized dual antagonist of CysLT1 and CysLT2 receptors. Its ability to block the actions of cysteinyl leukotrienes at both receptor subtypes makes it an indispensable research tool for elucidating the roles of these mediators in health and disease. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this important pharmacological agent.

References

- 1. Cysteinyl leukotriene receptors, old and new; implications for asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Cysteinyl Leukotriene Signaling as a Therapeutic Target for Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Role of the Cysteinyl Leukotrienes in the Pathogenesis and Progression of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cysteinyl-Leukotriene Receptors and Cellular Signals - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Targets of Bay u9773: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biological targets of Bay u9773, a pivotal pharmacological tool in the study of cysteinyl leukotriene signaling. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to facilitate a deeper understanding of this compound's mechanism of action.

Introduction to this compound

This compound, with the chemical name 6(R)-(4'-carboxyphenylthio)-5(S)-hydroxy-7(E),9(E),11(Z),14(Z)-eicosatetraenoic acid, is a potent and non-selective antagonist of the cysteinyl leukotriene (CysLT) receptors.[1][2] It has been instrumental in characterizing the distinct roles of the CysLT1 and CysLT2 receptor subtypes in various physiological and pathophysiological processes, including allergic and inflammatory responses.[3][4] Unlike selective CysLT1 receptor antagonists such as montelukast (B128269) and zafirlukast, this compound exhibits comparable affinity for both CysLT1 and CysLT2 receptors, making it a valuable tool for investigating CysLT2-mediated effects.[2][5]

Biological Targets: CysLT1 and CysLT2 Receptors

The primary biological targets of this compound are the G protein-coupled receptors (GPCRs), CysLT1 and CysLT2.[6][7] These receptors are activated by the cysteinyl leukotrienes – LTC4, LTD4, and LTE4 – which are potent lipid mediators of inflammation and allergic reactions.[3]

-

CysLT1 Receptor: This receptor is well-characterized and is known to mediate many of the pro-inflammatory and bronchoconstrictive effects of cysteinyl leukotrienes.[6][8] It is primarily coupled to Gq/11 proteins, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium.[1][9]

-

CysLT2 Receptor: The CysLT2 receptor shares a degree of sequence homology with the CysLT1 receptor but has a distinct tissue distribution and pharmacology.[7][10] It is also coupled to Gq/11 proteins and is involved in a variety of cellular responses, including inflammation and cardiovascular effects.[9][10]

Quantitative Analysis of this compound Activity

The antagonist activity of this compound at CysLT receptors has been quantified using various in vitro assays. The following tables summarize the key binding affinity and functional antagonism data.

Table 1: Binding Affinity of this compound for CysLT Receptors

| Receptor | Species | Radioligand | Assay Type | pKi | Ki (nM) | Reference |

| CysLT1 | Guinea Pig | [3H]LTD4 | Competitive Binding | 7.0 ± 0.1 | 100 | [4] |

| CysLT1 | Human | Not Specified | Not Specified | Not Specified | 440 | [11] |

| CysLT1 | Human | Not Specified | Not Specified | 5.3 (pIC50) | 5000 (IC50) | [11] |

Table 2: Functional Antagonism of CysLT Receptors by this compound

| Receptor Type | Tissue/Preparation | Species | Agonist | pA2 / pKB | Reference |

| 'Typical' (CysLT1) | Various Smooth Muscles | Guinea Pig, Rat, Ferret, Sheep | LTC4 or LTD4 | 6.8 - 7.4 | [4][12] |

| 'Atypical' (CysLT2) | Various Smooth Muscles | Guinea Pig, Rat, Ferret, Sheep | LTC4 or LTD4 | 6.8 - 7.7 | [4] |

| CysLT2 | Guinea Pig Ileum | Guinea Pig | LTC4 | 6.1 | [5] |

Experimental Protocols

The characterization of this compound's interaction with its biological targets relies on established in vitro pharmacological assays. The following are detailed methodologies for two key experimental approaches.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the affinity of this compound for the CysLT1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Membrane preparations from cells or tissues expressing the CysLT1 receptor.

-

Radioligand, e.g., [3H]LTD4.

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

-

96-well filter plates.

-

Vacuum filtration apparatus.

Procedure:

-

Membrane Preparation: Homogenize tissues or cells expressing the CysLT1 receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration of the membrane preparation.[13]

-

Assay Setup: In a 96-well filter plate, set up the following conditions in triplicate:

-

Total Binding: Membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a non-labeled CysLT1 receptor ligand (to saturate the receptors).

-

Competitive Binding: Membrane preparation, radioligand, and varying concentrations of this compound.

-

-

Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[13]

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.[14]

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Smooth Muscle Contraction Assay

This functional assay is used to determine the potency of an antagonist (pA2 value) in inhibiting an agonist-induced physiological response.

Objective: To determine the pA2 value of this compound for its antagonism of CysLT receptor-mediated smooth muscle contraction.

Materials:

-

Isolated smooth muscle tissue preparations (e.g., guinea pig trachea or ileum).

-

Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.

-

Isotonic transducers and data acquisition system.

-

Cysteinyl leukotriene agonist (e.g., LTD4 or LTC4).

-

This compound.

Procedure:

-

Tissue Preparation: Dissect the desired smooth muscle tissue and mount it in the organ baths under a resting tension. Allow the tissue to equilibrate for a period of time (e.g., 60-90 minutes), with periodic washes.[15]

-

Agonist Concentration-Response Curve (Control): Generate a cumulative concentration-response curve for the agonist (e.g., LTD4) by adding increasing concentrations to the organ bath and recording the resulting muscle contraction.

-

Antagonist Incubation: Wash the tissue and allow it to return to baseline. Then, incubate the tissue with a fixed concentration of this compound for a predetermined time (e.g., 30-60 minutes).

-

Agonist Concentration-Response Curve (in the presence of Antagonist): In the continued presence of this compound, generate a second cumulative concentration-response curve for the same agonist.

-

Repeat with Different Antagonist Concentrations: Repeat steps 3 and 4 with at least two other concentrations of this compound.

-

Data Analysis:

-

Plot the log of the agonist concentration versus the response for each condition (control and in the presence of different concentrations of this compound).

-

Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) for each curve.

-

Calculate the dose ratio (DR) for each antagonist concentration using the formula: DR = EC50 (in the presence of antagonist) / EC50 (control).

-

Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative log of the molar concentration of this compound (-log[B]) on the x-axis.

-

The pA2 value is the x-intercept of the Schild plot. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.[16][17][18]

-

Signaling Pathways and Visualizations

Upon activation by cysteinyl leukotrienes, both CysLT1 and CysLT2 receptors initiate intracellular signaling cascades primarily through the Gq/11 family of G proteins. This compound, as a competitive antagonist, prevents the initiation of these pathways by blocking the binding of the endogenous ligands.

CysLT1 Receptor Signaling Pathway

Caption: CysLT1 Receptor Signaling Pathway.

CysLT2 Receptor Signaling Pathway

Caption: CysLT2 Receptor Signaling Pathway.

Experimental Workflow for pA2 Determination

Caption: Workflow for pA2 Determination.

Conclusion

This compound remains an indispensable pharmacological agent for the investigation of cysteinyl leukotriene signaling. Its non-selective antagonism of both CysLT1 and CysLT2 receptors allows for the elucidation of the distinct and overlapping roles of these receptors in health and disease. The quantitative data and experimental methodologies outlined in this guide provide a foundational understanding for researchers and drug development professionals working in this field. The visualization of the associated signaling pathways further clarifies the mechanism by which this compound exerts its effects at the molecular level.

References

- 1. apexbt.com [apexbt.com]

- 2. BAY-u 9773 | TargetMol [targetmol.com]

- 3. Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a novel antagonist of cysteinyl-leukotrienes with activity against two receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The cysteinyl-leukotriene receptor antagonist this compound is a competitive antagonist of leukotriene C4 in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cysteinyl leukotriene receptor 1 - Wikipedia [en.wikipedia.org]

- 7. Cysteinyl leukotriene receptor 2 - Wikipedia [en.wikipedia.org]

- 8. [Leukotrienes and airway smooth muscle] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural diversity of leukotriene G-protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. BAYu9773 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetoimmunopharmacology.org]

- 12. caymanchem.com [caymanchem.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. revvity.com [revvity.com]

- 15. A contraction assay system using primary cultured mouse bronchial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]

- 17. Pa2 determination | PPTX [slideshare.net]

- 18. neuron.mefst.hr [neuron.mefst.hr]

In Vitro Profile of Bay u9773: A Technical Guide to its Preliminary Evaluation as a Cysteinyl Leukotriene Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bay u9773, chemically known as 6(R)-(4'-carboxyphenylthio)-5(S)-hydroxy-7(E),9(E),11(Z),14(Z)-eicosatetraenoic acid, is a cysteinyl-leukotriene analogue that has been instrumental in the characterization of cysteinyl leukotriene (CysLT) receptors. This technical guide provides an in-depth overview of the preliminary in vitro studies of this compound, focusing on its mechanism of action, binding affinity, and functional antagonism at CysLT receptors. The information presented herein is a synthesis of data from foundational pharmacological studies, intended to serve as a comprehensive resource for researchers in the fields of pharmacology and drug development.

Mechanism of Action

This compound functions as a competitive antagonist at cysteinyl leukotriene receptors. Notably, it exhibits activity at both the "typical" CysLT1 receptors and the "atypical" CysLT2 receptors, making it a valuable tool for distinguishing between the actions of these two receptor subtypes.[1][2] Its antagonist profile has been characterized through various in vitro assays, including radioligand binding studies and functional assessments in smooth muscle preparations.

Quantitative Data Summary

The in vitro potency of this compound has been quantified through determination of its binding affinity (pKi) and its functional antagonist activity (pA2). These values, derived from competitive binding assays and Schild plot analysis of functional assays, are summarized below.

| Parameter | Receptor Subtype | Tissue/Preparation | Value | Reference |

| pKi | CysLT | Guinea-pig lung homogenate | 7.0 ± 0.1 | [1][2] |

| pA2 | "Typical" CysLT (CysLT1) | Various smooth muscle preparations | 6.8 - 7.4 | [1][2] |

| pA2 | "Atypical" CysLT (CysLT2) | Various smooth muscle preparations | 6.8 - 7.7 | [1][2] |

| pA2 | CysLT2 | Guinea-pig ileum longitudinal muscle | 6.1 | [3] |

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol outlines the methodology used to determine the binding affinity (Ki) of this compound for CysLT receptors using [3H]-Leukotriene D4 ([3H]-LTD4) as the radioligand.

a) Membrane Preparation (from Guinea Pig Lung):

-

Homogenize fresh or frozen guinea pig lung tissue in an ice-cold buffer (e.g., 10 mM Tris-HCl, pH 7.5).

-

Centrifuge the homogenate at a low speed to remove cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the crude membrane fraction.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in a suitable buffer for the binding assay.[4]

b) Binding Assay:

-

Incubate the prepared guinea pig lung membranes with a fixed concentration of [3H]-LTD4.

-

Add varying concentrations of unlabeled this compound to compete for binding to the CysLT receptors.

-

Incubate the mixture at 37°C for approximately 20-25 minutes to reach equilibrium.[4]

-

Separate the membrane-bound radioligand from the free radioligand, typically by rapid vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled LTD4.

-

Calculate the specific binding at each concentration of this compound and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific [3H]-LTD4 binding).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

c) Workflow Diagram:

Smooth Muscle Contraction Assay (Isolated Guinea Pig Ileum)

This functional assay is used to determine the antagonist potency (pA2) of this compound by measuring its ability to inhibit agonist-induced contractions of smooth muscle.

a) Tissue Preparation:

-

Isolate a segment of the guinea pig ileum and place it in a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with 95% O2/5% CO2.

-

Mount the longitudinal muscle strip in an organ bath under a resting tension.

-

Allow the tissue to equilibrate for a period before starting the experiment.

b) Schild Plot Analysis for pA2 Determination:

-

Obtain a cumulative concentration-response curve for a CysLT receptor agonist (e.g., Leukotriene C4 or Leukotriene D4) by adding increasing concentrations of the agonist to the organ bath and recording the resulting muscle contraction.

-

After washing the tissue and allowing it to return to baseline, incubate it with a fixed concentration of this compound (e.g., in the range of 0.3-10 µM).[3]

-

Repeat the cumulative concentration-response curve for the agonist in the presence of this compound.

-

Repeat steps 2 and 3 with several different concentrations of this compound.

-

Calculate the dose ratio for each concentration of this compound. The dose ratio is the ratio of the agonist concentration required to produce a certain level of response in the presence of the antagonist to the agonist concentration required to produce the same response in the absence of the antagonist.

-

Construct a Schild plot by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of this compound.

-

The x-intercept of the linear regression of the Schild plot provides the pA2 value. A slope not significantly different from unity suggests competitive antagonism.

c) Experimental Workflow Diagram:

Signaling Pathways

Cysteinyl leukotriene receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they initiate a signaling cascade that leads to various cellular responses, including smooth muscle contraction and inflammation. This compound, as a competitive antagonist, blocks the initiation of these pathways by preventing agonist binding.

The CysLT1 receptor is known to couple to Gq/11 and Gi proteins.[5] Activation of Gq/11 leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The increase in intracellular calcium is a key trigger for smooth muscle contraction. The CysLT1 receptor can also signal through the Gi pathway, which can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, including the phosphorylation of extracellular signal-regulated kinase (ERK), influencing cell proliferation.[6][7]

The signaling pathways of the CysLT2 receptor are less well-defined but are also known to involve G-protein coupling and can lead to calcium mobilization. There is also evidence of cross-regulation between CysLT1 and CysLT2 receptors, where they can form heterodimers, potentially modulating each other's signaling output.[6][7][8]

Conclusion

The preliminary in vitro studies of this compound have established it as a valuable pharmacological tool for the investigation of cysteinyl leukotriene receptor function. Its ability to antagonize both CysLT1 and CysLT2 receptors with comparable potency allows for the elucidation of the distinct roles these receptors play in various physiological and pathophysiological processes. The data and protocols summarized in this guide provide a foundational understanding for further research into the complex biology of the cysteinyl leukotriene system and the development of novel therapeutic agents targeting these pathways. It is important to note that in some experimental systems, this compound has been observed to exhibit partial agonist activity, a factor that should be considered in the interpretation of experimental results.[9]

References

- 1. Cysteinyl Leukotrienes and Their Receptors: Molecular and Functional Characteristics | Semantic Scholar [semanticscholar.org]

- 2. This compound, a novel antagonist of cysteinyl-leukotrienes with activity against two receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The cysteinyl-leukotriene receptor antagonist this compound is a competitive antagonist of leukotriene C4 in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of leukotriene D4 specific binding sites in the membrane preparation isolated from guinea pig lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.biologists.com [journals.biologists.com]

- 6. CysLT2 receptors interact with CysLT1 receptors and down-modulate cysteinyl leukotriene–dependent mitogenic responses of mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CysLT2 receptors interact with CysLT1 receptors and down-modulate cysteinyl leukotriene dependent mitogenic responses of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cysteinyl leukotriene receptors, old and new; implications for asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Agonist and antagonist activities of the leukotriene analogue this compound in guinea pig lung parenchyma - PubMed [pubmed.ncbi.nlm.nih.gov]

Bay U9773: A Technical Guide to its Therapeutic Potential as a Dual CysLT1/CysLT2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bay U9773 is a potent and selective cysteinyl-leukotriene (CysLT) analogue that has emerged as a critical pharmacological tool for elucidating the roles of CysLT receptors in various physiological and pathological processes. Functioning as a competitive antagonist at both the CysLT1 and CysLT2 receptors, this compound offers a unique profile for investigating the therapeutic potential of dual receptor blockade.[1][2][3] This technical guide provides a comprehensive overview of this compound, summarizing its pharmacological data, detailing key experimental methodologies for its characterization, and visualizing its mechanism of action through signaling pathway diagrams. The potential therapeutic applications in inflammatory diseases, oncology, and cardiovascular conditions are also explored, providing a foundational resource for researchers in drug discovery and development.

Introduction

Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent lipid mediators derived from arachidonic acid via the 5-lipoxygenase pathway.[4] They play a crucial role in the pathophysiology of a range of inflammatory diseases, most notably asthma, where they induce bronchoconstriction, mucus secretion, and airway edema.[5][6] The biological effects of CysLTs are mediated through their interaction with specific G-protein coupled receptors (GPCRs), primarily the CysLT1 and CysLT2 receptors.[4][7]

While CysLT1 receptor antagonists like montelukast (B128269) and zafirlukast (B1683622) are established therapeutics for asthma, the distinct and overlapping functions of the CysLT2 receptor are still under investigation. This compound, with its ability to antagonize both receptor subtypes with comparable affinity, serves as an invaluable instrument for exploring the full spectrum of CysLT signaling.[1] This document aims to consolidate the current knowledge on this compound, presenting its pharmacological characteristics and potential therapeutic avenues in a manner accessible to researchers and drug development professionals.

Quantitative Pharmacological Data

The antagonist potency of this compound has been quantified in various in vitro systems. The following tables summarize the key binding affinity and functional antagonist parameters reported in the literature.

Table 1: Radioligand Binding Affinity of this compound

| Radioligand | Preparation | Parameter | Value | Reference |

| [3H]Leukotriene D4 | Guinea-pig lung homogenate | pKi | 7.0 ± 0.1 | [1] |

Table 2: Functional Antagonist Activity of this compound

| Receptor Type | Tissue Preparation | Agonist | Parameter | Value Range | Reference |

| 'Typical' CysLT (CysLT1) | Guinea-pig trachea, rat lung, ferret spleen, sheep bronchus | Leukotriene D4 or C4 | pA2 / pKB | 6.8 - 7.4 | [1][8] |

| 'Atypical' CysLT (CysLT2) | Guinea-pig ileum | Leukotriene C4 | pA2 | 6.1 | [9] |

| 'Atypical' CysLT (CysLT2) | Various smooth muscle preparations | Leukotriene D4 or C4 | pA2 | 6.8 - 7.7 | [1] |

Note: 'Typical' and 'atypical' receptors were designations used in earlier literature, with 'typical' largely corresponding to CysLT1 and 'atypical' to CysLT2.

Mechanism of Action: Dual CysLT1/CysLT2 Receptor Antagonism

This compound exerts its effects by competitively inhibiting the binding of cysteinyl leukotrienes to both CysLT1 and CysLT2 receptors. These receptors are coupled to G-proteins, and their activation initiates a cascade of intracellular signaling events.[7] By blocking the binding of endogenous ligands, this compound prevents the downstream signaling that leads to the pathophysiological effects of CysLTs.

Signaling Pathways

The activation of CysLT1 and CysLT2 receptors by their ligands (LTC4, LTD4, LTE4) leads to the activation of Gq/11 proteins. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevated intracellular calcium is a key event leading to smooth muscle contraction. This compound blocks the initiation of this cascade.

Caption: Simplified CysLT signaling pathway and the inhibitory action of this compound.

Potential Therapeutic Effects

The dual antagonism of CysLT1 and CysLT2 receptors by this compound suggests a broad range of potential therapeutic applications.

Inflammatory and Respiratory Diseases

The well-established role of cysteinyl leukotrienes in the pathophysiology of asthma makes this a primary area of interest. By blocking both CysLT1 and CysLT2 receptors, this compound could offer a more comprehensive inhibition of the inflammatory cascade in the airways than CysLT1-selective antagonists. In a guinea pig model of ovalbumin-induced asthma, this compound suppressed airway hypersensitivity and eosinophil infiltration in the bronchoalveolar lavage fluid.[8]

Oncology

Emerging evidence suggests that the cysteinyl leukotriene pathway is involved in cancer progression. CysLT receptors are overexpressed in several cancer types, and their activation can promote cell survival and proliferation.[10] Antagonism of these receptors has been shown to decrease cancer cell vitality and induce cell death in various malignancies.[11] The dual inhibitory action of this compound could be advantageous in this context, warranting further investigation into its anticancer potential.

Cardiovascular Disease

The 5-lipoxygenase pathway and cysteinyl leukotrienes have been implicated in the pathogenesis of atherosclerotic cardiovascular disease.[12][13] Leukotrienes can contribute to inflammation within atherosclerotic plaques. Therefore, inhibiting their action with a dual antagonist like this compound could represent a novel therapeutic strategy for mitigating cardiovascular inflammation and its consequences.

Neurological Disorders

Interestingly, this compound has also been shown to have effects in the central nervous system. In a mouse model of pentylenetetrazol-induced seizures, this compound increased the latency to generalized seizures and decreased the EEG amplitude, suggesting a potential role for CysLT receptor antagonists in seizure disorders.[8]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of this compound, based on commonly used laboratory practices and information from published studies.

Radioligand Binding Assay (Competitive Inhibition)

This protocol describes a method to determine the binding affinity (Ki) of this compound for the CysLT receptor using [3H]LTD4 as the radioligand in guinea pig lung membranes.

Experimental Workflow:

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation:

-

Guinea pig lungs are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford or BCA assay).

-

-

Binding Reaction:

-

In a multi-well plate, incubate a fixed amount of membrane protein with a constant concentration of [3H]LTD4 (in the low nanomolar range) and varying concentrations of this compound.

-

Incubations are typically carried out at room temperature or 37°C for a duration sufficient to reach equilibrium (e.g., 30-60 minutes).[14]

-

Non-specific binding is determined in the presence of a high concentration of unlabeled LTD4.

-

-

Separation and Detection:

-

The binding reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.

-

Filters are washed rapidly with ice-cold buffer to minimize dissociation of the bound ligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of [3H]LTD4 (IC50) is determined by non-linear regression analysis of the competition curve.

-

The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

In Vitro Smooth Muscle Contraction Assay

This protocol describes a method to determine the functional antagonist activity (pA2) of this compound against leukotriene-induced contractions of isolated guinea pig ileum or trachea.

Methodology:

-

Tissue Preparation:

-

A segment of guinea pig ileum or trachea is isolated and placed in a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 / 5% CO2.

-

The tissue is cut into strips or rings and mounted in an organ bath containing the physiological salt solution maintained at 37°C.

-

-

Contraction Measurement:

-

The tissue is connected to an isometric force transducer to record changes in tension.

-

The tissue is allowed to equilibrate under a resting tension until a stable baseline is achieved.

-

-

Antagonist Activity Determination:

-

A cumulative concentration-response curve to a CysLT agonist (e.g., LTC4 or LTD4) is generated to establish a control response.[9][15]

-

The tissue is then washed and incubated with a fixed concentration of this compound for a predetermined period (e.g., 30-60 minutes).

-

A second cumulative concentration-response curve to the same agonist is then generated in the presence of this compound.

-

This process is repeated with increasing concentrations of this compound.

-

-

Data Analysis:

-

The concentration-response curves in the presence of this compound will be right-shifted compared to the control curve.

-

A Schild plot analysis is performed by plotting the log of (concentration ratio - 1) against the negative log of the molar concentration of this compound. The x-intercept of this plot provides the pA2 value, a measure of the antagonist's potency. A slope not significantly different from unity suggests competitive antagonism.[9]

-

Conclusion

This compound is a pivotal research compound that has significantly contributed to our understanding of cysteinyl leukotriene biology. Its unique property as a dual antagonist of both CysLT1 and CysLT2 receptors makes it an indispensable tool for dissecting the individual and combined roles of these receptors in health and disease. The data presented in this guide highlight its potential for therapeutic development in a range of conditions, extending beyond its initial focus on respiratory diseases to include oncology, cardiovascular, and neurological disorders. The detailed experimental protocols provide a framework for the continued investigation of this compound and other novel CysLT receptor modulators. Further research leveraging this compound will undoubtedly uncover new insights into the complex signaling networks governed by cysteinyl leukotrienes and may pave the way for innovative therapeutic strategies.

References

- 1. This compound, a novel antagonist of cysteinyl-leukotrienes with activity against two receptor subtypes [pubmed.ncbi.nlm.nih.gov]

- 2. BAY-u 9773 | TargetMol [targetmol.com]

- 3. Discovery of Highly Potent Dual CysLT1 and CysLT2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural diversity of leukotriene G-protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The mechanism of action of leukotrienes C4 and D4 in guinea-pig isolated perfused lung and parenchymal strips of guinea pig, rabbit and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of leukotriene-induced contractions of guinea pig airways: leukotriene C4 has a potent direct action whereas leukotriene B4 acts indirectly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. caymanchem.com [caymanchem.com]

- 9. The cysteinyl-leukotriene receptor antagonist this compound is a competitive antagonist of leukotriene C4 in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cysteinyl leukotriene receptors, old and new; implications for asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cysteinyl Leukotriene Receptor Antagonists Decrease Cancer Risk in Asthma Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeting leukotriene biosynthesis to prevent atherosclerotic cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 14. Identification of leukotriene D4 specific binding sites in the membrane preparation isolated from guinea pig lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The mechanism for the contraction induced by leukotriene C4 in guinea-pig taenia coli - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Bay u9773: An In-depth Technical Guide

Absence of Pharmacokinetic Data: Despite a comprehensive review of available scientific literature, no public data on the pharmacokinetics of Bay u9773, including its absorption, distribution, metabolism, and excretion (ADME), could be identified. The compound appears to have been utilized primarily as a research tool for in-vitro and ex-vivo characterization of cysteinyl-leukotriene receptors, without progression into clinical development where detailed pharmacokinetic studies are typically conducted.

Introduction to this compound

This compound, chemically known as 6(R)-(4'-carboxyphenylthio)-5(S)-hydroxy-7(E),9(E),11(Z),14(Z)-eicosatetraenoic acid, is a potent and selective leukotriene analogue. It has been instrumental in the pharmacological characterization of cysteinyl-leukotriene (CysLT) receptors. Unlike more selective antagonists, this compound is distinguished by its activity at both 'typical' CysLT1 and 'atypical' CysLT2 receptors, making it a valuable tool for differentiating the roles of these receptor subtypes in various physiological and pathological processes.[1][2]

Mechanism of Action

This compound functions as a competitive antagonist at CysLT1 and CysLT2 receptors.[2] Cysteinyl-leukotrienes (LTC4, LTD4, and LTE4) are inflammatory mediators derived from arachidonic acid that play a crucial role in the pathophysiology of asthma and other inflammatory conditions.[3] They elicit their effects by binding to CysLT receptors, leading to bronchoconstriction, increased vascular permeability, and eosinophil recruitment. This compound competitively inhibits the binding of these endogenous ligands to their receptors, thereby blocking their pro-inflammatory and bronchoconstrictive effects.

In some experimental systems, such as guinea pig lung parenchyma, this compound has also been observed to exhibit partial agonist activity at the CysLT1 receptor and, at higher concentrations, agonist activity at the thromboxane (B8750289) A2 (TP) receptor.[4]

In-Vitro Pharmacological Data

The primary pharmacological data for this compound comes from in-vitro studies on isolated smooth muscle preparations and receptor binding assays.

| Parameter | Tissue/Preparation | Value | Reference |

| pA2 / pKB ('typical' CysLT receptors) | Various smooth muscle preparations | 6.8 - 7.4 | [1] |

| pA2 ('atypical' CysLT receptors) | Various smooth muscle preparations | 6.8 - 7.7 | [1] |

| pKi ([3H]leukotriene D4 binding) | Guinea-pig lung homogenate | 7.0 ± 0.1 | [1] |

| pA2 (vs. Leukotriene C4) | Guinea-pig ileum longitudinal muscle | 6.1 | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Isolated Smooth Muscle Contraction Assays

This protocol is based on the methodologies described for guinea pig lung parenchyma and ileum studies.[2][4]

Objective: To determine the antagonist potency (pA2 value) of this compound against cysteinyl-leukotriene-induced smooth muscle contraction.

Materials:

-

Isolated tissue preparations (e.g., guinea pig lung parenchyma strips or longitudinal muscle of the ileum).

-

Organ baths with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and gassed with 95% O2 / 5% CO2.

-

Isotonic transducers to measure muscle contraction.

-

Data acquisition system.

-

Agonists: Leukotriene C4 (LTC4) or Leukotriene D4 (LTD4).

-

Antagonist: this compound.

Procedure:

-

Tissues are dissected and mounted in organ baths under a resting tension.

-

Tissues are allowed to equilibrate for a specified period, with regular washing.

-

Cumulative concentration-response curves to the agonist (e.g., LTC4) are established to determine the baseline contractile response.

-

Tissues are washed and allowed to return to baseline.

-

Tissues are pre-incubated with a specific concentration of this compound for a defined period.

-

A second cumulative concentration-response curve to the agonist is then constructed in the presence of this compound.

-

This process is repeated with different concentrations of this compound.

-

The rightward shift in the concentration-response curves is used to calculate the pA2 value using a Schild plot analysis. A slope not significantly different from unity suggests competitive antagonism.[2]

Radioligand Binding Assay

This protocol is based on the methodology described for [3H]leukotriene D4 binding to guinea-pig lung homogenate.[1]

Objective: To determine the binding affinity (pKi value) of this compound for the CysLT1 receptor.

Materials:

-

Guinea-pig lung tissue.

-

Homogenization buffer.

-

Radioligand: [3H]leukotriene D4.

-

Competitor: this compound.

-

Glass fiber filters.

-

Scintillation counter and fluid.

Procedure:

-

Guinea-pig lung tissue is homogenized in a suitable buffer and centrifuged to prepare a crude membrane fraction.

-

Aliquots of the membrane homogenate are incubated with a fixed concentration of the radioligand ([3H]leukotriene D4) and varying concentrations of the competitor (this compound).

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

-

The incubation is carried out at a specific temperature for a set time to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The IC50 value is then converted to a pKi value using the Cheng-Prusoff equation.

Visualizations

Caption: Cysteinyl-leukotriene biosynthesis and receptor antagonism by this compound.

Caption: Workflow for determining antagonist potency (pA2) using isolated tissue assays.

References

- 1. The cysteinyl-leukotriene receptor antagonist this compound is a competitive antagonist of leukotriene C4 in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel antagonist of cysteinyl-leukotrienes with activity against two receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of Bay u9773 with Cysteinyl Leukotriene Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological and biochemical interaction between the compound Bay u9773 and its protein targets, the cysteinyl leukotriene receptors 1 and 2 (CysLT1 and CysLT2). This compound is a non-selective antagonist of both CysLT receptor subtypes, which are key players in the inflammatory cascade, particularly in respiratory diseases such as asthma. This document details the binding affinities, functional inhibition, and the downstream signaling pathways affected by this interaction. Furthermore, it provides detailed experimental protocols for assays relevant to the study of this compound and its targets, along with illustrative diagrams to clarify complex biological processes and experimental workflows.

Introduction

Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent lipid mediators of inflammation derived from arachidonic acid. They exert their biological effects through binding to specific G-protein coupled receptors (GPCRs), primarily the CysLT1 and CysLT2 receptors.[1] Activation of these receptors is implicated in the pathophysiology of various inflammatory conditions, most notably asthma and allergic rhinitis, where they mediate bronchoconstriction, mucus secretion, and inflammatory cell recruitment.[2]

This compound has been identified as a valuable research tool due to its ability to antagonize both 'typical' (CysLT1) and 'atypical' (CysLT2) cysteinyl-leukotriene receptors with comparable activity.[3] This dual antagonism allows for the dissection of the distinct and overlapping roles of the two major CysLT receptor subtypes in various physiological and pathological processes. This guide aims to consolidate the available quantitative data, experimental methodologies, and signaling pathway information related to the interaction of this compound with CysLT receptors.

Quantitative Data: Binding Affinity and Functional Antagonism of this compound

The interaction of this compound with CysLT receptors has been quantified through various in vitro assays. The following tables summarize the key binding affinity and functional antagonism values reported in the literature.

| Parameter | Receptor | Species/Tissue | Value | Reference |

| pKi | CysLT1 | Guinea-pig lung homogenate | 7.0 ± 0.1 | [3] |

| pA2 | CysLT1 ('typical') | Guinea pig trachea | 6.8 - 7.4 | [3] |

| pA2 | CysLT2 ('atypical') | Ferret spleen | 6.8 - 7.7 | [3] |

| pA2 | CysLT2 | Guinea-pig ileum longitudinal muscle | 6.1 | [4] |

Table 1: Binding Affinity and Functional Antagonism of this compound at CysLT Receptors.

Signaling Pathways

Upon activation by their endogenous ligands, CysLT1 and CysLT2 receptors initiate a cascade of intracellular signaling events. This compound, as a competitive antagonist, blocks these downstream effects. The primary signaling pathway involves the activation of Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key event in smooth muscle contraction.

Beyond this canonical pathway, CysLT receptors have been shown to couple to other signaling cascades, including the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway, which are involved in cell survival, proliferation, and inflammatory gene expression.[5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with CysLT receptors.

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for CysLT receptors.

4.1.1. Materials

-

Tissue: Guinea-pig lung

-

Radioligand: [3H]Leukotriene D4 ([3H]LTD4)

-

Test Compound: this compound

-

Buffers:

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 10 mM CaCl2

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

-

Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, cell harvester, scintillation counter.

4.1.2. Method

-

Membrane Preparation: Homogenize fresh or frozen guinea-pig lung tissue in ice-cold homogenization buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris. Centrifuge the resulting supernatant at 48,000 x g for 20 minutes at 4°C to pellet the membranes. Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or a high concentration of unlabeled LTD4 (for non-specific binding) or varying concentrations of this compound.

-

50 µL of [3H]LTD4 (final concentration ~1 nM).

-

100 µL of the membrane preparation (50-100 µg of protein).

-

-

Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.

-

Washing: Quickly wash the filters three times with 3 mL of ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]LTD4 binding) using non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Smooth Muscle Contraction Assay

This protocol details a functional assay to evaluate the antagonist effect of this compound on CysLT-induced smooth muscle contraction.

4.2.1. Materials

-

Tissue: Guinea-pig trachea or ileum

-

Agonist: Leukotriene D4 (LTD4) or Leukotriene C4 (LTC4)

-

Antagonist: this compound

-

Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.

-

Equipment: Organ bath system with isometric force transducers, data acquisition system.

4.2.2. Method

-

Tissue Preparation: Isolate the trachea or ileum from a guinea pig and place it in cold PSS. For the trachea, cut it into rings. For the ileum, prepare longitudinal muscle strips.

-

Organ Bath Setup: Mount the tissue preparations in organ baths containing PSS at 37°C, continuously bubbled with 95% O2 / 5% CO2.

-

Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.

-

Antagonist Incubation: Add this compound at various concentrations (or vehicle for control) to the organ baths and incubate for 30 minutes.

-

Agonist Addition: Generate a cumulative concentration-response curve for the agonist (e.g., LTD4) by adding it in increasing concentrations to the organ baths.

-

Response Measurement: Record the isometric contraction at each agonist concentration.

-

Data Analysis: Express the contractile responses as a percentage of the maximum response to a standard contractile agent (e.g., KCl). Plot the concentration-response curves for the agonist in the absence and presence of different concentrations of this compound. Determine the pA2 value from a Schild plot analysis to quantify the potency of this compound as a competitive antagonist.

Intracellular Calcium Mobilization Assay

This protocol describes a method to measure the effect of this compound on CysLT-induced intracellular calcium mobilization in cultured cells.

4.3.1. Materials

-

Cells: A cell line endogenously or recombinantly expressing CysLT1 or CysLT2 receptors (e.g., CHO cells).

-

Calcium Indicator Dye: Fura-2 AM or Fluo-4 AM.

-

Agonist: Leukotriene D4 (LTD4).

-

Antagonist: this compound.

-

Buffers: Hank's Balanced Salt Solution (HBSS) with and without calcium.

-

Equipment: Fluorescence plate reader with automated injection capabilities.

4.3.2. Method

-

Cell Culture: Culture the cells to confluency in 96-well black-walled, clear-bottom plates.

-

Dye Loading: Wash the cells with HBSS and then incubate them with a calcium indicator dye (e.g., 5 µM Fura-2 AM) in HBSS at 37°C for 60 minutes in the dark.

-

Washing: Wash the cells twice with HBSS to remove excess dye.

-

Antagonist Incubation: Add this compound at various concentrations (or vehicle) to the wells and incubate for 15-30 minutes at room temperature.

-

Calcium Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence. Inject the agonist (e.g., LTD4) into the wells and immediately begin recording the fluorescence intensity over time (for Fura-2, at excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm).

-

Data Analysis: Calculate the ratio of fluorescence intensities (e.g., 340/380 nm for Fura-2) or the change in fluorescence intensity to determine the intracellular calcium concentration. Plot the peak calcium response against the agonist concentration in the presence and absence of this compound to determine the inhibitory effect.

Conclusion

This compound is a potent, non-selective antagonist of both CysLT1 and CysLT2 receptors. This technical guide has provided a detailed summary of its quantitative pharmacological properties, the signaling pathways it modulates, and comprehensive protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and inflammation research, facilitating further investigation into the roles of cysteinyl leukotrienes and the therapeutic potential of their antagonists.

References

- 1. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology of leukotriene receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel antagonist of cysteinyl-leukotrienes with activity against two receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The cysteinyl-leukotriene receptor antagonist this compound is a competitive antagonist of leukotriene C4 in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of Cysteinyl Leukotriene Signaling as a Therapeutic Target for Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A dual role for cysteinyl leukotriene receptors in the pathogenesis of corneal infection - PMC [pmc.ncbi.nlm.nih.gov]

Exploratory Studies on Bay u9773 in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bay u9773 is a potent and selective dual antagonist of the cysteinyl leukotriene (CysLT) receptors, CysLT1 and CysLT2. Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are lipid inflammatory mediators derived from arachidonic acid via the 5-lipoxygenase pathway. They play a crucial role in the pathophysiology of various inflammatory diseases, including asthma, allergic rhinitis, and seizure disorders. By blocking the action of these mediators at their receptors, this compound offers a therapeutic potential for these conditions. This technical guide provides an in-depth overview of the exploratory studies of this compound in various animal models, focusing on its efficacy, mechanism of action, and available preclinical data.

Mechanism of Action: Targeting the Cysteinyl Leukotriene Pathway

This compound exerts its pharmacological effects by competitively binding to and inhibiting the CysLT1 and CysLT2 receptors.[1][2] In some cellular systems, it has also been reported to act as a partial agonist at the CysLT2 receptor.[3] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by cysteinyl leukotrienes, trigger a cascade of intracellular signaling events.[4][5]

The activation of CysLT1 and CysLT2 receptors leads to the activation of Gq/11 and/or Gi/o proteins.[6][7] This, in turn, stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately result in various cellular responses, including smooth muscle contraction, increased vascular permeability, mucus secretion, and the recruitment of inflammatory cells, particularly eosinophils.[4][5] this compound, by blocking these receptors, effectively mitigates these pathological processes.

Exploratory Studies in Animal Models

This compound has been evaluated in several animal models to assess its therapeutic potential in various disease states. The following sections detail the experimental protocols and key findings from these studies.

Asthma and Airway Hypersensitivity: Guinea Pig Models

Guinea pigs are a well-established animal model for studying asthma and allergic airway diseases due to the similarity of their airway physiology to humans.

Experimental Protocol: Ovalbumin-Induced Airway Hypersensitivity

A common method to induce an asthma-like phenotype in guinea pigs involves sensitization and subsequent challenge with ovalbumin (OA).[8][9]

-

Sensitization: Male Hartley guinea pigs are sensitized with intraperitoneal injections of ovalbumin (e.g., 10 µg/kg) emulsified in aluminum hydroxide (B78521) as an adjuvant. This is typically repeated multiple times over a period of weeks to ensure a robust immune response.[8]

-

Challenge: Sensitized animals are challenged with an aerosolized solution of ovalbumin (e.g., 0.1-0.5% in saline) to induce an allergic airway response.[8]

-

Outcome Measures:

-

Airway Reactivity: Assessed by measuring changes in bronchoconstriction in response to stimuli like histamine (B1213489) or methacholine (B1211447) using techniques such as whole-body plethysmography.[9]

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: Collection of BAL fluid to quantify the influx of inflammatory cells, particularly eosinophils, and to measure levels of inflammatory mediators.[8]

-

Quantitative Data from Guinea Pig Asthma Models

| Animal Model | Treatment | Dosage | Route of Administration | Key Findings | Reference |

| Guinea Pig | This compound | - | - | Antagonized LTC4-induced contractions in trachea. | [10] |

| Guinea Pig | This compound | 0.3-10 µM | in vitro | Competitively antagonized LTC4-induced contraction in ileum longitudinal muscle (pA2 = 6.1). | [2] |

| Guinea Pig | This compound | 10⁻⁶ M | in vitro | Inactive against LTC4- and LTD4-induced contractions in lung strip, suggesting a possible third CysLT receptor. | [1] |

| Guinea Pig | This compound | 1 µM & 10 µM | in vitro | Acted as a CysLT1 receptor agonist at 1 µM and also as a TP receptor agonist at 10 µM in lung parenchyma. | [11] |

Further detailed quantitative data from in vivo ovalbumin-challenge studies with this compound are not publicly available.

Seizure Disorders: Rat Models

Cysteinyl leukotrienes have been implicated in the pathophysiology of seizures, making their receptors a potential target for anticonvulsant therapy.

Experimental Protocol: Pentylenetetrazol (PTZ)-Induced Seizures

The PTZ-induced seizure model is a widely used screening tool for potential anti-epileptic drugs.[12][13]

-

Animals: Adult male Wistar or Sprague-Dawley rats are commonly used.[12][13]

-

Seizure Induction: A sub-convulsive or convulsive dose of pentylenetetrazol (e.g., 30-60 mg/kg) is administered intraperitoneally (i.p.) to induce seizures.[12][13]

-

This compound Administration: this compound would typically be administered at a specific time point prior to PTZ injection to evaluate its protective effects.

-

Outcome Measures:

-

Seizure Score: Observation and scoring of seizure severity based on a standardized scale (e.g., Racine scale).

-

Latency to Seizures: Time taken for the onset of myoclonic jerks and generalized tonic-clonic seizures.

-

Seizure Duration: Duration of the seizure activity.

-

Electroencephalogram (EEG) Monitoring: Recording of brain electrical activity to assess epileptiform discharges.

-

Quantitative Data from Rat Seizure Models

Specific quantitative data from studies using this compound in the PTZ-induced seizure model in rats are not publicly available at this time.

Emesis: Least Shrew Model

The least shrew (Cryptotis parva) is a valuable animal model for studying the mechanisms of emesis (vomiting) as it possesses a vomiting reflex, unlike rodents.

Experimental Protocol: Emesis Induction

Various agents can be used to induce emesis in the least shrew.

-

Emetogen Administration: A specific emetogen is administered to induce vomiting.

-

This compound Administration: To test its anti-emetic potential, this compound would be administered prior to the emetogen.

-

Outcome Measures:

-

Number of Vomiting Episodes: The total number of retches and vomits are counted over a defined observation period.

-

Latency to First Vomit: The time taken for the first emetic episode to occur after emetogen administration.

-

Quantitative Data from Least Shrew Emesis Models

Currently, there are no publicly available studies that have specifically investigated the anti-emetic effects of this compound in the least shrew model.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams have been generated using the DOT language.

Cysteinyl Leukotriene Receptor 1 (CysLT1R) Signaling Pathway

Caption: CysLT1 Receptor Signaling Pathway.

Cysteinyl Leukotriene Receptor 2 (CysLT2R) Signaling Pathway

Caption: CysLT2 Receptor Signaling Pathway.

General Experimental Workflow for Preclinical Efficacy Studies

Caption: General Experimental Workflow.

Pharmacokinetics and Toxicology

Comprehensive pharmacokinetic and toxicology data for this compound in animal models are not extensively available in the public literature. Such studies are critical for determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, as well as its safety profile. These studies would typically involve:

-

Pharmacokinetic Studies: Administration of this compound to animals (e.g., rats, dogs) via different routes (e.g., intravenous, oral) to determine key parameters such as half-life, bioavailability, clearance, and volume of distribution.

-

Toxicology Studies: Acute, sub-chronic, and chronic toxicity studies in at least two species (one rodent, one non-rodent) to identify potential target organs of toxicity and to establish a no-observed-adverse-effect level (NOAEL).